molecular formula C10H17ClN2O B8376838 3-(Aminomethyl)-6-methyl-4-(2-propyl)-1,2-dihydropyridin-2-one HCl salt

3-(Aminomethyl)-6-methyl-4-(2-propyl)-1,2-dihydropyridin-2-one HCl salt

Cat. No.: B8376838
M. Wt: 216.71 g/mol
InChI Key: ZJFLXVFWIWFXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-6-methyl-4-(2-propyl)-1,2-dihydropyridin-2-one HCl salt is a useful research compound. Its molecular formula is C10H17ClN2O and its molecular weight is 216.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

3-(aminomethyl)-6-methyl-4-propan-2-yl-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C10H16N2O.ClH/c1-6(2)8-4-7(3)12-10(13)9(8)5-11;/h4,6H,5,11H2,1-3H3,(H,12,13);1H

InChI Key

ZJFLXVFWIWFXHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)C(C)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-methyl-2-oxo-4-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile (5.00 g, 28.4 mmol) and in MeOH (400 ml) and HCl (8.8 ml, 12 M) was added 10% Pd(OH)2 (5.17 g, 3.68 mmol) under N2 atmosphere. The N2 gas was displaced by H2 gas and the mixture was stirred for 24 h at 23° C. under hydrogen. The H2 gas was displaced by N2 gas and the mixture was filtered through celite, washed with MeOH and concentrated. The residue was triturated with EtOH-TBME, the solid was collected with Buchner funnel and dried in vacuo to give the titled compound (6.15 g, 100%). 1H NMR (400 MHz, DMSO-d6): δ ppm 11.9 (br-s, 1H), 8.03 (br-s, 2H), 6.12 (s, 1H), 3.82-3.84 (m, 2H), 3.08-3.12 (m, 1H), 2.19 (s, 3H), 1.12 (d, J=6.8 Hz, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
5.17 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

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